Glycine-1-13c,N-[(3a,5b,7a,12a)-3,7,12-trihydroxy-24-oxocholan-24-yl]-
Description
Glycine-1-13C,N-[(3a,5b,7a,12a)-3,7,12-trihydroxy-24-oxocholan-24-yl]- (CAS: 64431-95-4) is a stable isotope-labeled derivative of glycocholic acid, where the glycine moiety is enriched with 13C at the first carbon position . This compound is structurally characterized by a cholic acid backbone conjugated to glycine via an amide bond. The cholic acid component contains three hydroxyl groups at positions 3α, 7α, and 12α, along with a 24-oxo group, forming a bile acid conjugate critical for lipid digestion and metabolic regulation . The 13C labeling enables precise tracking in metabolic studies, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS)-based analyses .
Properties
Molecular Formula |
C26H43NO6 |
|---|---|
Molecular Weight |
466.6 g/mol |
IUPAC Name |
2-[[(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid |
InChI |
InChI=1S/C26H43NO6/c1-14(4-7-22(31)27-13-23(32)33)17-5-6-18-24-19(12-21(30)26(17,18)3)25(2)9-8-16(28)10-15(25)11-20(24)29/h14-21,24,28-30H,4-13H2,1-3H3,(H,27,31)(H,32,33)/t14-,15+,16-,17-,18+,19+,20-,21+,24+,25+,26-/m1/s1/i23+1 |
InChI Key |
RFDAIACWWDREDC-JSLOLQEMSA-N |
Isomeric SMILES |
C[C@H](CCC(=O)NC[13C](=O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C |
Canonical SMILES |
CC(CCC(=O)NCC(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C |
Origin of Product |
United States |
Preparation Methods
Reaction Protocol
- Aminolysis of Cholic Acid Mixed Anhydride :
Cholic acid is activated as a mixed anhydride using ethyl chloroformate in acetone, followed by reaction with ethyl [1-13C]glycinate hydrochloride under basic conditions. The mixed anhydride intermediate facilitates nucleophilic attack by the glycine ester’s amine group, forming the amide bond. - Hydrolysis and Purification :
The ethyl ester is hydrolyzed using aqueous sodium hydroxide, and the product is acidified to precipitate [1-13C]glycocholic acid. The final product is isolated via filtration and dried under vacuum, yielding >90% isotopic purity.
Optimization Parameters
- Temperature : Maintained at 0–5°C during anhydride formation to prevent side reactions.
- Solvent System : Acetone-water mixtures enhance solubility of cholic acid while minimizing ester hydrolysis.
- Stoichiometry : A 1:1 molar ratio of cholic acid to glycine ester ensures complete conversion.
Table 1: One-Pot Synthesis Conditions and Outcomes
| Parameter | Value | Source |
|---|---|---|
| Starting Material | Ethyl [1-13C]glycinate HCl | |
| Reaction Time | 12 hours (aminolysis) | |
| Yield | 92.3% (stoichiometric) | |
| Isotopic Purity | >99% |
Industrial-Scale Mixed Anhydride Method
A patented method optimizes [1-13C]glycocholic acid production for clinical applications, adapting traditional glycocholic acid synthesis with isotopic precursors.
Stepwise Synthesis
- Mixed Anhydride Formation :
Cholic acid is suspended in acetone-water (50:50 v/v) with triethylamine. Ethyl chloroformate is added at 0–5°C to form the mixed anhydride intermediate. - Aminolysis with Labeled Glycine Ester :
The anhydride reacts with glycine ethyl ester-1-13C in aqueous solution, stirring for 12 hours to ensure complete amidation. - Ester Hydrolysis :
The ethyl ester is hydrolyzed using 2M NaOH, and the product is acidified to pH 2.0–2.5 with HCl, precipitating [1-13C]glycocholic acid.
Table 2: Industrial Process Parameters
| Step | Conditions | Source |
|---|---|---|
| Anhydride Formation | 0–5°C, acetone-water, Et3N | |
| Aminolysis | 12 hours, room temperature | |
| Hydrolysis | 2M NaOH, 35–40°C | |
| Final Yield | 76.5% (crude), 92.3% (pure) |
Advantages Over Traditional Methods
- Reduced Solvent Use : Aqueous acetone minimizes dimethylformamide (DMF) or dioxane, enhancing safety.
- Scalability : Adaptable to multi-kilogram batches without compromising isotopic integrity.
Analytical Validation and Quality Control
Ensuring isotopic and chemical purity is critical for diagnostic applications.
Characterization Techniques
- Nuclear Magnetic Resonance (NMR) : Confirms 13C incorporation at the glycine C1 position.
- Mass Spectrometry : Verifies molecular weight (466.6 g/mol) and isotopic distribution.
- High-Performance Liquid Chromatography (HPLC) : Assesses chemical purity (>98%).
Table 3: Analytical Specifications
| Parameter | Method | Result | Source |
|---|---|---|---|
| Isotopic Purity | 13C NMR | >99% | |
| Chemical Purity | HPLC | >98% | |
| Molecular Weight | MS (ESI) | 466.6 g/mol |
Chemical Reactions Analysis
Types of Reactions: Cholic acid undergoes various chemical reactions, including:
Oxidation: Cholic acid can be oxidized to form deoxycholic acid and other derivatives.
Reduction: Reduction reactions can modify the hydroxyl groups on the steroid nucleus.
Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of esters and ethers.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like acetic anhydride and benzoyl chloride are used for esterification reactions.
Major Products Formed:
Deoxycholic acid: Formed through the oxidation of cholic acid.
Glycocholic acid and taurocholic acid: Formed through conjugation with glycine and taurine, respectively.
Scientific Research Applications
Cholic acid has a wide range of applications in scientific research:
Chemistry: Used as a starting material for the synthesis of various bile acid derivatives.
Biology: Studied for its role in the regulation of cholesterol metabolism and bile acid synthesis.
Medicine: Used in the treatment of bile acid synthesis disorders and peroxisomal disorders. .
Industry: Employed in the production of surfactants and emulsifying agents due to its amphiphilic nature.
Mechanism of Action
Cholic acid exerts its effects primarily through its role in the emulsification of dietary fats. It acts as a surfactant, reducing the surface tension of fat droplets and breaking them down into smaller micelles, which are more easily absorbed in the intestine . Additionally, cholic acid regulates the expression of genes involved in bile acid synthesis and metabolism through interactions with nuclear receptors such as the farnesoid X receptor .
Comparison with Similar Compounds
Structural Comparisons
Core Structure and Modifications
Key Differences :
- Hydroxylation : Glycine-1-13C and glycocholic acid share the 3α,7α,12α-trihydroxy configuration, distinguishing them from analogs like glycodeoxycholic acid (3α,12α-dihydroxy) and the 3α,7β-dihydroxy variant .
- Isotopic Label: The 13C label in Glycine-1-13C differentiates it from non-labeled glycocholic acid, enabling tracer applications .
- Salt Forms: Sodium glycocholate hydrate (monosodium salt) exhibits enhanced water solubility compared to the free acid form .
Molecular Formulas and Weights
Physicochemical Properties
Analytical Differentiation
Biological Activity
Glycine-1-13C,N-[(3a,5b,7a,12a)-3,7,12-trihydroxy-24-oxocholan-24-yl]- is a derivative of glycocholic acid and is characterized by its unique molecular structure and isotopic labeling. This compound has garnered attention in various biological studies due to its potential roles in metabolic pathways and physiological functions.
Chemical Structure and Properties
The chemical formula for Glycine-1-13C,N-[(3a,5b,7a,12a)-3,7,12-trihydroxy-24-oxocholan-24-yl]- is with a molecular weight of approximately 465.63 g/mol. The compound features a trihydroxy cholanic acid backbone linked to glycine via an amide bond. The isotopic labeling with carbon-13 enhances its traceability in metabolic studies.
Biological Roles
- Bile Acid Metabolism : Glycine-conjugated bile acids play a crucial role in the emulsification and absorption of dietary fats. This compound may influence lipid metabolism by modulating bile acid synthesis and recycling.
- Glycine Conjugation Pathway : Studies have shown that glycine conjugation is vital for the detoxification processes in the liver. The incorporation of isotopically labeled glycine allows researchers to track metabolic pathways involving acylglycines and their derivatives in various physiological conditions .
- Impact on Obesity : Recent research indicates that glycine deficiency is prevalent in individuals with obesity, affecting the synthesis rates of acylglycines. This alteration can impede the elimination of both endogenous and exogenous metabolites . Glycine supplementation may restore normal metabolic function post-bariatric surgery.
Case Studies
A notable study investigated the effects of glycine infusion in participants with class III obesity compared to healthy controls. The findings revealed significant differences in the synthesis rates of acylglycines between groups:
| Acylglycine Type | Healthy Weight Synthesis Rate (mmol/mol crt/day) | Obesity Synthesis Rate (mmol/mol crt/day) | Post-Surgery Synthesis Rate (mmol/mol crt/day) |
|---|---|---|---|
| Acetylglycine | X1 | Y1 | Z1 |
| Isobutyrylglycine | X2 | Y2 | Z2 |
| Benzoylglycine | X3 | Y3 | Z3 |
(Note: Replace X, Y, Z with actual values from research data.)
Metabolic Pathways
The primary metabolic pathway involving Glycine-1-13C involves its conjugation with various acyl-CoA derivatives. The study utilized stable-isotope tracer methods to quantify the synthesis rates of several acylglycines during controlled infusions .
Q & A
Q. How can researchers confirm the structural identity of glycocholic acid and its isotopically labeled derivatives?
- Methodological Answer : Use IR spectroscopy to verify characteristic hydroxyl (O-H) and carbonyl (C=O) stretches. For glycocholic acid, IR peaks at 3800-460 cm⁻¹ (hydroxyl) and 1700-1720 cm⁻¹ (ketone) are critical . Isotopic labeling (e.g., ¹³C at glycine-1) is confirmed via ¹³C-NMR, where the labeled carbon exhibits a distinct shift compared to unlabeled glycine . Mass spectrometry (MS) further validates molecular weight (465.6227 for unlabeled glycocholic acid; +1 Da for ¹³C) .
Q. What are the recommended protocols for synthesizing sodium glycocholate hydrate for experimental use?
- Methodological Answer : Sodium glycocholate hydrate (GCA) is synthesized by conjugating cholic acid with glycine under alkaline conditions, followed by sodium salt formation. Key steps:
Q. How does solubility impact experimental design with glycocholic acid?
- Methodological Answer : Glycocholic acid’s solubility increases with temperature (Table 1). For in vitro bile acid transport assays, prepare stock solutions in warm water (80°C) to achieve 8.4 g/L solubility at 100°C . Adjust pH to 7.4 to prevent decomposition into glycine and cholic acid .
Table 1 : Aqueous Solubility of Glycocholic Acid
| Temperature (°C) | Solubility (Moles/L) | Solubility (g/L) |
|---|---|---|
| 20 | 7.085 × 10⁻⁴ | 0.3299 |
| 60 | 2.188 × 10⁻³ | 1.019 |
| 100 | 1.810 × 10⁻² | 8.428 |
Advanced Research Questions
Q. How can isotopic labeling (¹³C) at the glycine moiety enhance metabolic flux analysis in hepatobiliary studies?
- Methodological Answer : The ¹³C label enables tracking via isotope-ratio MS or ¹³C-NMR to quantify glycocholic acid’s incorporation into bile acid pools. For example:
- Administer Glycine-1-¹³C-labeled GCA to model organisms.
- Extract bile from intestinal perfusates and analyze using LC-MS/MS with selected reaction monitoring (SRM) for m/z transitions specific to ¹³C-labeled metabolites .
- Use kinetic modeling to calculate turnover rates and enterohepatic recirculation efficiency .
Q. What analytical challenges arise when detecting glycocholic acid in complex biological matrices, and how are they resolved?
- Methodological Answer : Matrix interference from lipids and proteins necessitates derivatization. For GC-MS:
- Derivatize with methyl ester-TMS (trimethylsilyl) groups to enhance volatility .
- For LC-MS/MS, use hydrophilic interaction liquid chromatography (HILIC) to separate glycocholic acid from hydrophobic contaminants .
- Quantify using deuterated internal standards (e.g., d₄-glycocholic acid) to correct for ion suppression .
Q. How does glycocholic acid interact with membrane proteins in detergent formulations like CHAPS?
- Methodological Answer : CHAPS (3-[(3-cholamidopropyl)-dimethylammonio]-1-propane sulfonate) contains a glycocholic acid-derived moiety critical for solubilizing membrane proteins without denaturation. Key applications:
Q. What are the implications of conflicting solubility data for glycocholic acid in experimental reproducibility?
- Methodological Answer : Discrepancies arise from hydration state (e.g., anhydrous vs. monohydrate) and pH. Mitigation strategies:
- Report exact hydration state (e.g., CAS 475-31-0 for anhydrous vs. 863-57-0 for sodium salt hydrate) .
- Pre-equilibrate solutions at the target temperature and validate via gravimetric analysis .
Methodological Troubleshooting
Q. How to address glycocholic acid degradation during long-term storage?
- Store lyophilized powder at -20°C under argon to prevent oxidation of hydroxyl groups.
- For aqueous solutions, add 0.02% sodium azide and store at 4°C for ≤72 hours .
Q. Why does glycocholic acid exhibit variable chromatographic retention times in HPLC?
- Tautomerism at the 24-oxo group causes peak splitting. Use acidic mobile phases (pH 3.0 with formic acid) to stabilize the keto-enol equilibrium .
Ethical and Safety Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
